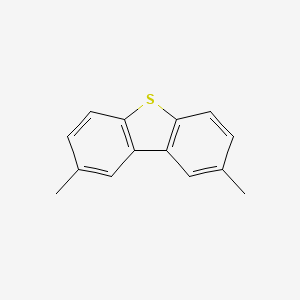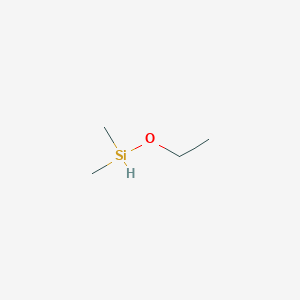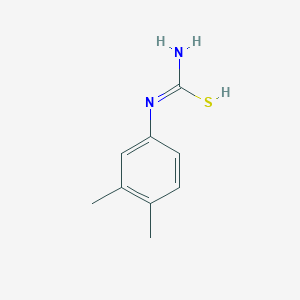
4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate is a chemical compound with the molecular formula C9H13N3O4S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its stability at room temperature and its solid physical state.
Preparation Methods
The synthesis of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves several steps. One common synthetic route includes the reaction of 4-aminobenzamidoxime with dimethyl sulfamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate is utilized in various scientific research applications:
Proteomics Research: It serves as a biochemical tool in proteomics research, aiding in protein expression and interaction studies due to its stability and molecular properties.
Drug Discovery: The compound is explored for its potential in drug discovery, particularly in the development of new therapeutic agents targeting specific biochemical pathways.
Catalysis: It is used in catalytic processes, where it acts as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets. Researchers have explored its role in increasing nitric oxide levels through the conversion of amidoximes and oximes. This process is catalyzed by enzymes that facilitate the release of nitric oxide, which has vasodilatory effects and impacts cardiovascular function. Additionally, the compound decreases arterial pressure and thrombi formation, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate can be compared with similar compounds such as:
4-(dimethylsulfamoyloxy)benzamidoxime: This compound shares a similar structure but differs in its specific functional groups and reactivity.
Sulfamic acid derivatives: These compounds have similar sulfamate groups but vary in their overall molecular structure and applications.
The uniqueness of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for targeted scientific research and applications.
Properties
IUPAC Name |
[4-(N'-hydroxycarbamimidoyl)phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7724246.png)











![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride](/img/structure/B7724308.png)

